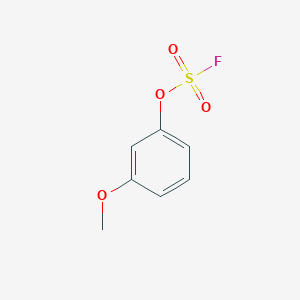
Sulfuryl fluoride, 3-methoxyphenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfuryl fluoride, 3-methoxyphenyl ester, also known as fluorosulfuric acid, 3-methoxyphenyl ester, is a chemical compound with the molecular formula C7H7FO4S and a molecular weight of 206.19 g/mol . This compound is part of the broader class of sulfonyl fluorides, which are known for their unique reactivity and applications in various fields such as organic synthesis, chemical biology, and materials science .
Preparation Methods
The synthesis of sulfuryl fluoride, 3-methoxyphenyl ester, typically involves the reaction of sulfuryl fluoride (SO2F2) with 3-methoxyphenol under specific conditions. One common method is the dehydrative coupling of carboxylic acids with alcohols mediated by sulfuryl fluoride at room temperature . This method is efficient, offering high yields and broad substrate scope. Industrial production methods often utilize sulfuryl fluoride gas as a reagent due to its availability and reactivity .
Chemical Reactions Analysis
Sulfuryl fluoride, 3-methoxyphenyl ester, undergoes various chemical reactions, primarily involving nucleophilic substitution. The compound is known to participate in sulfur (VI) fluoride exchange (SuFEx) click chemistry, where it reacts with nucleophiles to form stable sulfur (VI) linkages . Common reagents used in these reactions include sulfamoyl fluorides and sulfonyl fluorides . Major products formed from these reactions are typically sulfonyl derivatives, such as sulfamides, sulfonamides, and sulfamates .
Scientific Research Applications
Sulfuryl fluoride, 3-methoxyphenyl ester, has extensive applications in scientific research. In chemistry, it is used as a building block in SuFEx click chemistry to create complex molecular architectures . In biology, it is employed in bioconjugation for the modification of biomolecules . In medicine, sulfonyl fluorides are explored for drug discovery and development due to their unique reactivity and stability . Industrially, this compound is used in the synthesis of functionalized materials and polymers .
Mechanism of Action
The mechanism of action of sulfuryl fluoride, 3-methoxyphenyl ester, involves its role as an electrophile in chemical reactions. The compound reacts with nucleophiles, forming stable sulfur (VI) linkages through the SuFEx click chemistry process . The molecular targets and pathways involved include the formation of sulfonyl derivatives, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
Sulfuryl fluoride, 3-methoxyphenyl ester, can be compared with other sulfonyl fluorides such as fluorosulfonyl radicals and fluorosulfuryl imidazolium salts . These compounds share similar reactivity but differ in their specific applications and stability. For instance, fluorosulfonyl radicals are used in direct fluorosulfonylation reactions, while fluorosulfuryl imidazolium salts are employed in electrophilic fluorosulfonylation . The uniqueness of this compound, lies in its efficient and selective reactivity in SuFEx click chemistry, making it a valuable tool in various scientific fields .
Properties
Molecular Formula |
C7H7FO4S |
|---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
1-fluorosulfonyloxy-3-methoxybenzene |
InChI |
InChI=1S/C7H7FO4S/c1-11-6-3-2-4-7(5-6)12-13(8,9)10/h2-5H,1H3 |
InChI Key |
KXMJRANERYLTOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OS(=O)(=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















